molecular formula C7H6ClN5S B135734 1-(3-Azido-4-chlorophenyl)-2-thiourea CAS No. 149526-84-1

1-(3-Azido-4-chlorophenyl)-2-thiourea

Cat. No.: B135734
CAS No.: 149526-84-1
M. Wt: 227.68 g/mol
InChI Key: IMSSJBNLTXWNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Azido-4-chlorophenyl)-2-thiourea is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. The compound's structure incorporates both a thiourea moiety, known for diverse biological activities, and an azido group, which provides a versatile handle for further synthetic modification via click chemistry. Thiourea derivatives are extensively investigated for their potent biological activities. Research indicates that such compounds can exhibit antiviral properties, including activity against the HIV-1 virus as non-nucleoside reverse transcriptase inhibitors . Furthermore, structurally related 1,3-disubstituted thiourea derivatives have demonstrated promising cytotoxic effects on various cancer cell lines, including colorectal, prostate, and leukemia models, by targeting key molecular pathways such as caspase 3/7 activation, NF-κB signaling, and VEGF secretion . The presence of the azido group makes this compound a particularly valuable bifunctional scaffold. It can be readily employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to efficiently generate more complex molecular architectures, such as 1,2,3-triazole hybrids, for screening in pharmaceutical and chemical biology applications . This reagent is provided For Research Use Only and is intended for laboratory investigations by qualified researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149526-84-1

Molecular Formula

C7H6ClN5S

Molecular Weight

227.68 g/mol

IUPAC Name

(3-azido-4-chlorophenyl)thiourea

InChI

InChI=1S/C7H6ClN5S/c8-5-2-1-4(11-7(9)14)3-6(5)12-13-10/h1-3H,(H3,9,11,14)

InChI Key

IMSSJBNLTXWNID-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=S)N)N=[N+]=[N-])Cl

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)N=[N+]=[N-])Cl

Synonyms

1-(3-azido-4-chlorophenyl)-2-thiourea
ACPTU

Origin of Product

United States

Contextualizing Thiourea Derivatives in Medicinal Chemistry Research

Thiourea (B124793) and its derivatives represent a class of organic compounds that have garnered significant attention in the realm of drug design and medicinal chemistry. researchgate.netsemanticscholar.org The thiourea scaffold, characterized by the (R1R2N)(R3R4N)C=S formula, is a structural analogue of urea (B33335) where the oxygen atom is replaced by a sulfur atom. semanticscholar.org This substitution imparts distinct chemical properties that make thiourea derivatives versatile building blocks in the synthesis of various heterocyclic compounds and molecules with a wide spectrum of biological activities. nih.govwikipedia.orgdergipark.org.tr

The significance of thiourea derivatives in medicinal chemistry is underscored by their diverse pharmacological applications. bohrium.com These compounds have been reported to exhibit a broad range of therapeutic effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities. dergipark.org.trmdpi.comnih.gov The ability of the thiourea functional group to form stable hydrogen bonds with biological targets such as proteins and enzymes is a key factor contributing to its medicinal importance. nih.govbohrium.com

Several thiourea-containing compounds have been successfully developed into clinically used drugs for treating various diseases. bohrium.com For instance, they are found in chemotherapeutic agents used to combat infections and in drugs for managing hyperthyroidism and neurodegenerative diseases. semanticscholar.orgnih.govbohrium.com The adaptability of the thiourea moiety allows for the synthesis of a vast library of derivatives with tailored biological activities, making it a privileged structure in the ongoing quest for new therapeutic agents. nih.govnih.gov

Rationale for Investigating 1 3 Azido 4 Chlorophenyl 2 Thiourea

The specific focus on 1-(3-Azido-4-chlorophenyl)-2-thiourea is driven by a logical combination of its structural features, each of which holds potential for significant contributions to its biological profile. The rationale for its investigation can be broken down into the individual contributions of its core components: the thiourea (B124793) backbone, the azido (B1232118) group, and the chlorophenyl substituent.

The thiourea core provides a well-established platform known for its diverse bioactivities. As previously mentioned, this scaffold is a common feature in numerous compounds with demonstrated therapeutic potential. Its inclusion in the target molecule provides a strong foundation for expecting some form of biological activity.

The presence of an azido group (-N3) introduces a highly versatile functional handle. Azido compounds are pivotal in "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new chemical entities. This allows for the easy modification of the molecule, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. Furthermore, the azido group itself can be a pharmacophore, contributing directly to the biological activity of the molecule. For example, the well-known antiviral drug Azidothymidine (AZT) contains an azido group that is crucial for its therapeutic effect.

The 4-chlorophenyl group is a common substituent in many pharmaceuticals. The presence of a chlorine atom on the phenyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Halogen atoms, like chlorine, can participate in halogen bonding, a type of non-covalent interaction that can enhance the binding of a ligand to its biological target. The specific placement of the chlorine and azido groups on the phenyl ring creates a unique electronic and steric profile that could lead to novel biological activities.

The combination of these three components in this compound presents a compelling case for its investigation as a potential lead compound in drug discovery programs.

Overview of Prior Research Directions and Unaddressed Gaps

Established Synthetic Pathways for the Compound

The synthesis of this compound is best approached through a two-stage process. The initial stage involves the synthesis of the key intermediate, 3-azido-4-chloroaniline (B2480343), followed by its conversion to the target thiourea.

Stage 1: Synthesis of 3-Azido-4-chloroaniline

A common and effective method for the introduction of an azide (B81097) group onto an aromatic ring is through the diazotization of an amino group, followed by substitution with an azide salt. organic-chemistry.orgnih.gov The commercially available 4-chloro-3-nitroaniline (B51477) serves as a suitable starting material.

The synthesis proceeds as follows:

Reduction of the Nitro Group: The nitro group of 4-chloro-3-nitroaniline is selectively reduced to an amino group to yield 4-chloro-1,3-diaminobenzene. This reduction can be achieved using various reagents, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation being common methods.

Diazotization: The newly formed amino group at the 3-position is then diazotized using a solution of sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt.

Azidation: The resulting diazonium salt is subsequently treated with a solution of sodium azide. The azide ion acts as a nucleophile, displacing the diazonium group to yield the desired 3-azido-4-chloroaniline.

Stage 2: Synthesis of this compound

With the 3-azido-4-chloroaniline intermediate in hand, the final step is the formation of the thiourea moiety. A widely used and efficient method for the synthesis of N-aryl thioureas is the reaction of the corresponding aniline (B41778) with an isothiocyanate.

The reaction involves the nucleophilic attack of the amino group of 3-azido-4-chloroaniline on the electrophilic carbon atom of an isothiocyanate. For the synthesis of the parent compound, ammonium (B1175870) thiocyanate (B1210189) can be used in acidic conditions, which generates isothiocyanic acid in situ. Alternatively, a more controlled approach involves the use of a protected isothiocyanate, such as benzoyl isothiocyanate, followed by deprotection.

A common laboratory-scale synthesis involves the reaction of the aniline with an acyl isothiocyanate, which is often generated in situ from the corresponding acyl chloride and a thiocyanate salt. researchgate.net

Optimization Strategies for Reaction Conditions and Yields

For the synthesis of aryl thioureas from anilines and isothiocyanates, several factors can be fine-tuned:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are often employed as they can dissolve the reactants and facilitate the reaction.

Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.

Catalyst: While many thiourea syntheses proceed without a catalyst, the use of a base, such as triethylamine (B128534) or pyridine, can be beneficial in scavenging any acid generated during the reaction and driving the equilibrium towards the product.

The following table illustrates potential optimization strategies for the reaction of 3-azido-4-chloroaniline with an isothiocyanate, based on general principles of thiourea synthesis.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent DichloromethaneAcetonitrileDMFAcetonitrile and DMF are generally good solvents for this type of reaction.
Temperature Room Temperature50 °C80 °CModerate heating may increase the reaction rate and yield.
Catalyst NoneTriethylaminePyridineA base can improve the yield by neutralizing any acidic byproducts.
Reaction Time 24 hours12 hours6 hoursOptimization of temperature and catalyst can reduce the required reaction time.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. organic-chemistry.orgmdpi.comresearchgate.net

Key areas for implementing green chemistry include:

Alternative Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a primary goal of green chemistry. Water is an ideal green solvent, and some thiourea syntheses can be performed in aqueous media. researchgate.net Another green alternative is the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity. nih.gov

Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve the atom economy of the reaction. For instance, the use of solid-supported catalysts can simplify the purification process.

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.

Mechanochemistry: Solvent-free mechanochemical synthesis, which involves grinding solid reactants together, is a highly efficient and environmentally friendly method for the preparation of thioureas. ijirset.comnih.gov This method eliminates the need for solvents, reduces waste, and can lead to higher yields in shorter reaction times.

The following table compares conventional and green approaches to thiourea synthesis.

AspectConventional MethodGreen Alternative
Solvent Dichloromethane, ChloroformWater, Ethanol, Cyrene, Deep Eutectic Solvents
Energy Input Conventional heating (reflux)Microwave irradiation, Ultrasound
Process Solution-phase reactionMechanochemical grinding (solvent-free)
Waste Generation Significant solvent wasteMinimal to no solvent waste

Advanced Purification and Isolation Techniques for Research-Grade Purity

Obtaining this compound in high purity is crucial for its use in research applications. A combination of purification techniques is often necessary to remove unreacted starting materials, byproducts, and other impurities.

Recrystallization: This is a fundamental and widely used technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures or are insoluble. A mixture of solvents, such as ethanol-water or dichloromethane-hexane, can be effective for recrystallizing aryl thioureas.

Column Chromatography: For more challenging separations, column chromatography is a powerful tool. Silica gel is the most common stationary phase, and a suitable mobile phase (eluent) is chosen to separate the target compound from impurities based on their different polarities. A gradient of solvents, for example, from a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate, can be used to elute compounds with varying polarities.

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be used. The compound mixture is applied as a band on a larger TLC plate, and after development, the band corresponding to the desired product is scraped off and the compound is extracted with a suitable solvent.

The purity of the final product should be assessed using analytical techniques such as:

Melting Point Determination: A sharp and well-defined melting point is a good indicator of purity.

Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and assess the purity of the synthesized compound.

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable tools for the detailed examination of molecular structures. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy has been utilized to provide a complete picture of its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the thiourea moiety. The substitution pattern on the phenyl ring—a chlorine atom and an azido (B1232118) group—influences the chemical shifts and splitting patterns of the aromatic protons, allowing for their unambiguous assignment. The protons attached to the nitrogen atoms of the thiourea group typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the thiocarbonyl group (C=S) is characteristically found in the downfield region of the spectrum. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine and azido substituents.

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Assignment
Data not availableAromatic CH
Data not availableNH
Data not availableNH₂

No specific experimental NMR data for this compound was found in the public domain during the literature search.

High-Resolution Mass Spectrometry for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. nih.gov By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, distinguishing it from other potential isomers or compounds with similar nominal masses. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing characteristic losses of functional groups that corroborate the proposed structure. The primary fragmentation of aryl azides often involves the loss of a nitrogen molecule (N₂). researchgate.net

HRMS Data
Calculated m/z Value for C₇H₆ClN₅S
Observed m/z Data not available
Molecular Formula C₇H₆ClN₅S
Fragmentation Pattern Expected to show loss of N₂ and other characteristic fragments.

Specific experimental HRMS data for this compound is not publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands are expected that confirm the presence of the azido (N₃), thiourea (NH-C=S-NH₂), and chloro-aromatic moieties. The azido group typically exhibits a strong, sharp absorption band in the region of 2100-2200 cm⁻¹. The N-H stretching vibrations of the thiourea group are expected to appear as one or more bands in the region of 3100-3500 cm⁻¹. The C=S stretching vibration is usually observed in the fingerprint region and can be coupled with other vibrations.

IR Absorption Data
Frequency (cm⁻¹) Functional Group Assignment
~2100-2200Azide (N₃) stretch
~3100-3500N-H stretch (thiourea)
Data not availableC=S stretch (thiourea)
Data not availableC-Cl stretch (aromatic)
Data not availableAromatic C=C stretch

While general characteristic frequencies are known, specific experimental IR data for this compound has not been reported in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

Crystallographic Data
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths (Å) Data not available
Key Bond Angles (°) Data not available
Dihedral Angles (°) Data not available

No published X-ray crystal structure for this compound was identified in the performed search.

Conformational Analysis Studies of the Compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. asianpubs.org For this compound, a key aspect of its conformational landscape is the rotation around the C-N bond connecting the phenyl ring to the thiourea moiety. Computational modeling, often in conjunction with experimental NMR data, can be used to determine the preferred conformation and the energy barriers to rotation. nih.gov These studies can reveal whether the molecule adopts a planar or a non-planar conformation, which can have significant implications for its chemical reactivity and biological activity. The presence of substituents on the phenyl ring can influence the rotational barrier and the stability of different conformers.

Specific conformational analysis studies for this compound are not available in the reviewed literature.

Computational Chemistry and Theoretical Studies of 1 3 Azido 4 Chlorophenyl 2 Thiourea

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions. For a novel compound like 1-(3-Azido-4-chlorophenyl)-2-thiourea, these methods can provide invaluable insights.

Density Functional Theory (DFT) Applications in Electronic Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations can elucidate a variety of electronic properties. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the sulfur and nitrogen atoms of the thiourea (B124793) group and the azide (B81097) moiety, indicating their potential for engaging in hydrogen bonding or coordinating with electrophiles.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific data for the target molecule is not available.)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity.
LUMO Energy-1.8 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity.
Dipole Moment4.2 DebyeQuantifies the overall polarity of the molecule.

Ab Initio Methods for Advanced Electronic Structure Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to refine DFT results. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, can provide more accurate geometries and energies. For a detailed analysis of the electronic structure, particularly the controversial nature of bonding in the azide group, these advanced methods would be highly informative. They can precisely calculate electron correlation effects, which are important for a comprehensive understanding of the molecule's behavior.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This is a cornerstone of structure-based drug design. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding its mechanism of action at a molecular level.

The process involves preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. Given the structural motifs in this compound, it is plausible that the thiourea group could act as a hydrogen bond donor and acceptor, while the chlorophenyl ring could engage in hydrophobic and halogen bonding interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This data is for illustrative purposes only.)

ParameterPredicted Value/ResiduesType of Interaction
Binding Affinity-8.5 kcal/molEstimated strength of binding.
Hydrogen BondsGLU-85, LYS-23Key stabilizing interactions.
Hydrophobic InteractionsLEU-15, VAL-68, ALA-35Contribution from non-polar contacts.
Halogen BondASP-145Interaction involving the chlorine atom.

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of the protein-ligand system over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the assessment of the stability of the binding pose predicted by docking.

Theoretical Basis and Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netfarmaciajournal.comnih.gov If a series of analogs of this compound were synthesized and their biological activities measured, a QSAR model could be developed.

The first step in QSAR is to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov The predictive power of a QSAR model is typically assessed through cross-validation techniques. researchgate.net

Prediction of Reactivity and Mechanistic Pathways through Computational Models

Computational models can be powerful tools for predicting the chemical reactivity of a molecule and for elucidating potential reaction mechanisms. For this compound, DFT calculations can be used to determine various reactivity descriptors. For example, Fukui functions can identify the most electrophilic and nucleophilic sites in the molecule, providing insights into where it is most likely to react.

Mechanistic Elucidation of Biological Activities of 1 3 Azido 4 Chlorophenyl 2 Thiourea

Investigating Antimicrobial Mechanisms of Action

Thiourea (B124793) derivatives are a class of compounds recognized for their broad-spectrum antimicrobial properties. mdpi.com The proposed mechanisms for these activities are multifaceted, primarily involving interactions with microbial cellular structures and inhibition of essential enzymes.

Proposed Interactions with Bacterial and Fungal Cellular Components

The antimicrobial action of thiourea derivatives is often attributed to their ability to disrupt microbial cell integrity. The lipophilicity of these compounds, which can be enhanced by substituents on the phenyl ring, allows them to penetrate the lipid-rich cell membranes of bacteria and fungi. mdpi.com This disruption can lead to increased membrane permeability and leakage of vital intracellular components, ultimately causing cell death. nih.gov

The thiocarbonyl (C=S) and amine (NH) groups within the thiourea backbone are crucial for these interactions. They can form hydrogen bonds with components of the cell wall and membrane, such as peptidoglycans in bacteria and chitin (B13524) in fungi, altering their structure and function. mdpi.com Studies on various thiourea derivatives have shown that they exhibit potent activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and fungi like Candida albicans. benthamscience.comufba.br The presence of a halogen, such as the chloro group in the specified compound, is often associated with increased antimicrobial efficacy. researchgate.net

Enzymatic Inhibition Studies and Targets

A primary mechanism for the antimicrobial effects of thiourea derivatives is the inhibition of key microbial enzymes. These compounds can act as inhibitors for various enzymes crucial for microbial survival and replication.

DNA Gyrase and Topoisomerase IV: Certain thiourea derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, the compounds prevent the bacteria from multiplying.

Other Enzymatic Targets: Thiourea derivatives have also been shown to inhibit other microbial enzymes. For instance, some studies suggest they can target enzymes involved in metabolic pathways, thereby starving the microbes of essential nutrients. mdpi.com

The following table illustrates the minimum inhibitory concentration (MIC) for various thiourea derivatives against different microbial strains, showcasing their potential as antimicrobial agents.

Compound TypeTarget OrganismMIC (µg/mL)Reference
N-benzoylthiourea derivativeBacillus subtilis3.1-6.3 ufba.br
Triazole-bearing thioureaStaphylococcus aureus4-32 benthamscience.com
Thiadiazole-tagged thioureaAspergillus flavus0.95-3.25 nih.gov
Thiadiazole-tagged thioureaEscherichia coli0.95-3.25 nih.gov

Exploring Antiviral Mechanisms

Several thiourea derivatives have demonstrated significant antiviral activity against a range of viruses. Their mechanisms of action often involve targeting specific stages of the viral life cycle.

Inhibition of Viral Replication Cycles

Thiourea compounds can interfere with various steps in the viral replication process. One of the well-documented mechanisms is the inhibition of viral entry into host cells. For some viruses, this is achieved by preventing the fusion of the viral envelope with the host cell membrane. nih.gov

Additionally, these compounds can inhibit the replication of viral genetic material. For example, some thiourea derivatives have been shown to be effective against the Hepatitis B virus (HBV) by suppressing its replication in infected cells. biorxiv.org

Interaction with Specific Viral Proteins

The antiviral activity of thiourea derivatives is often linked to their ability to interact with and inhibit specific viral proteins that are essential for the virus's life cycle.

Reverse Transcriptase: Thiourea-based compounds have been identified as non-nucleoside inhibitors of viral reverse transcriptase. ufba.br This enzyme is crucial for retroviruses like HIV, as it transcribes the viral RNA into DNA.

Capsid Proteins: Some thiourea derivatives have been found to inhibit the polymerization of viral capsid proteins. nih.gov The capsid is the protein shell that encloses the viral genetic material, and its proper assembly is vital for the formation of new, infectious virus particles. Studies on Tobacco Mosaic Virus (TMV) have shown that certain thiourea compounds can interfere with this process. mdpi.com

Dissecting Anticancer Mechanisms

Thiourea derivatives have emerged as a promising class of compounds in cancer chemotherapy due to their ability to inhibit tumor growth through various mechanisms. researchgate.netnih.gov

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov Studies on 1,3-disubstituted thiourea derivatives have shown that they can significantly reduce the number of viable cancer cells and induce late-stage apoptosis. nih.gov

Furthermore, thiourea derivatives can target and inhibit specific enzymes and receptors that are overexpressed in cancer cells and play a crucial role in tumor progression.

Kinase Inhibition: Many thiourea compounds act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Topoisomerase Inhibition: Similar to their antimicrobial action, some thiourea derivatives can also inhibit human topoisomerases, enzymes that are vital for managing the topology of DNA during replication and transcription in cancer cells. researchgate.net

The cytotoxic effects of various thiourea derivatives against different cancer cell lines are summarized in the table below, indicating their potential as anticancer agents.

Compound TypeCancer Cell LineIC50 (µM)Reference
3-(Trifluoromethyl)phenylthiourea analogHuman Colon Cancer (SW620)1.5 nih.gov
N1,N3-disubstituted-thiosemicarbazoneHuman Colon Cancer (HCT116)1.11 nih.gov
N-phenyl-N'-(2-chloroethyl)urea derivativeVarious solid tumorsVaries nih.gov
Pyridin-2-yl substituted thioureaBreast Cancer (MCF-7)1.3 biointerfaceresearch.com

Comprehensive Search Reveals No Specific Mechanistic Data for 1-(3-Azido-4-chlorophenyl)-2-thiourea

Following an extensive and thorough search of scientific literature, no specific research detailing the mechanistic elucidation of the biological activities of the chemical compound This compound could be identified. As a result, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's specific outline on apoptosis induction, cell cycle arrest, angiogenesis inhibition, and interaction with oncogenic pathways for this particular compound.

While research exists on the broader class of thiourea derivatives and their potential anticancer properties, this information is not specific to the requested molecule. Providing a speculative analysis based on related compounds would not meet the stringent requirements for scientific accuracy and focus solely on "this compound" as instructed. The absence of dedicated studies on this compound prevents a factual and evidence-based discussion of its specific biological mechanisms.

Therefore, the requested article with detailed subsections on the mechanistic elucidation of the biological activities of this compound cannot be generated at this time due to the lack of available scientific data.

Structure Activity Relationship Sar Studies of 1 3 Azido 4 Chlorophenyl 2 Thiourea Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 1-(3-azido-4-chlorophenyl)-2-thiourea is significantly influenced by the nature and position of its substituents. The azido (B1232118) group, the chlorine atom, and the thiourea (B124793) backbone each play a distinct role in modulating the compound's interaction with biological targets.

Furthermore, the azido group is known for its utility in "click chemistry," a set of biocompatible reactions that can occur in living systems. This suggests that this compound could potentially be used as a probe for identifying biological targets through photoaffinity labeling or for the synthesis of more complex bioconjugates. The reactivity of the azido group can be exploited to form covalent bonds with specific biological macromolecules, leading to irreversible inhibition of target enzymes or receptors.

The presence of a chlorine atom at the 4-position of the phenyl ring has a profound effect on the biological response of the molecule. Halogen substitutions, in general, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The chlorine atom is an electron-withdrawing group, which can alter the acidity of the N-H protons of the thiourea moiety and influence hydrogen bonding interactions with biological targets.

The addition of chlorine atoms to the phenyl group of thiourea derivatives has been shown to correlate with good antibacterial activity. nih.gov Specifically, the presence of halogens often leads to higher biological activity compared to other substituents like methoxy (B1213986) groups. nih.gov The position of the halogen is also crucial; for instance, in some series of thiourea derivatives, the presence of a halogen atom, particularly at the meta-position of the phenyl nucleus, is considered crucial for antimicrobial activity. nih.gov The increased lipophilicity imparted by the chlorine atom can enhance the compound's ability to penetrate bacterial cell walls. nih.gov

The following table summarizes the effect of halogen substitution on the antibacterial activity of some thiourea derivatives, illustrating the general trend that can be extrapolated to this compound.

Compound SeriesSubstitution PatternImpact on Antibacterial Activity
Phenylthiourea (B91264) DerivativesDichloro substitutionSignificant antibacterial activity observed. nih.gov
Benzoylthiourea DerivativesSingle fluorine atom on the phenyl ringShowed the best antibacterial effect in a tested series. nih.gov
1,3-Thiazol-2-yl)thiourea Derivatives3,4-DichlorophenylSignificant inhibitory effect against Gram-positive cocci. nih.gov
Aroylthiourea Derivatives3,4-Dichlorophenyl substitutionExhibited activity against S. aureus. mdpi.com

The thiourea backbone (-NH-C(S)-NH-) is a key pharmacophore in a wide range of biologically active compounds. farmaciajournal.com Its ability to form hydrogen bonds through the N-H protons and coordinate with metal ions via the sulfur atom is central to its interaction with various biological targets. Modifications to this backbone can have a significant impact on biological activity.

Replacing the sulfur atom with an oxygen atom to form the corresponding urea (B33335) analogue often leads to a decrease in activity, highlighting the importance of the thiocarbonyl group for the biological effects of many thiourea derivatives. biointerfaceresearch.com The N-H protons are crucial for binding to target proteins, and their substitution can lead to a loss of activity.

Furthermore, the introduction of various substituents on the nitrogen atoms of the thiourea moiety can modulate the compound's activity. For instance, the attachment of bulky or lipophilic groups can enhance binding to hydrophobic pockets in target enzymes or receptors. Conversely, the introduction of polar groups can improve water solubility and alter the pharmacokinetic profile of the compound.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For thiourea derivatives, a common pharmacophore model for antibacterial activity includes hydrogen bond donors (the N-H groups), a hydrogen bond acceptor (the sulfur atom), and hydrophobic/aromatic regions (the substituted phenyl ring). researchgate.net

A representative pharmacophore model for antibacterial thiourea derivatives might consist of:

Two hydrogen bond donor sites corresponding to the N-H groups.

One hydrogen bond acceptor site from the thiocarbonyl sulfur.

An aromatic/hydrophobic feature representing the substituted phenyl ring.

This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential antibacterial agents. Ligand-based drug design for this compound would involve synthesizing and testing a series of analogues with systematic modifications to the azido, chloro, and thiourea moieties to build a comprehensive SAR profile.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comfarmaciajournal.com For thiourea derivatives, QSAR studies have been employed to predict their antibacterial, antifungal, and anticancer activities. farmaciajournal.comscichemj.org

In a typical QSAR study for this compound analogues, a set of newly synthesized compounds would be tested for their biological activity. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be classified as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates a combination of these descriptors with the observed biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent analogues. For thiourea derivatives, lipophilicity (LogP) is often found to be a key descriptor influencing their bioavailability and activity. farmaciajournal.com

The following table presents a hypothetical example of data that would be used in a QSAR study for a series of 1-(substituted-phenyl)-2-thiourea derivatives.

DerivativeLogPMolecular WeightElectronic EnergyBiological Activity (MIC, µM)
1-(4-chlorophenyl)-2-thiourea2.5202.68-50.212.5
1-(3,4-dichlorophenyl)-2-thiourea3.1237.12-55.86.25
1-(4-methoxyphenyl)-2-thiourea1.8198.26-48.125.0
1-(4-nitrophenyl)-2-thiourea2.1213.23-60.510.0

Stereochemical Considerations in Modulating Biological Activity

While this compound itself is an achiral molecule, the introduction of chiral centers into its derivatives can have a significant impact on their biological activity. Stereochemistry plays a crucial role in the interaction of small molecules with their biological targets, which are typically chiral macromolecules such as proteins and nucleic acids.

For instance, if a chiral substituent is introduced on the thiourea backbone or on the phenyl ring, the resulting enantiomers or diastereomers may exhibit different biological activities. One enantiomer may bind more favorably to the active site of a target enzyme or receptor, leading to higher potency, while the other enantiomer may be less active or even have a different pharmacological profile.

Chemical Derivatization and Functionalization Strategies of 1 3 Azido 4 Chlorophenyl 2 Thiourea

Click Chemistry Applications of the Azido (B1232118) Moiety

The azido group on the phenyl ring of 1-(3-azido-4-chlorophenyl)-2-thiourea serves as a versatile handle for "click chemistry," a set of biocompatible, high-yield reactions. This functionality allows for the straightforward covalent linkage of this molecule to other molecular entities possessing a complementary reactive group. The most prominent of these reactions are the copper(I)-catalyzed and strain-promoted azide-alkyne cycloadditions, which lead to the formation of stable triazole rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that joins molecules containing azide (B81097) and terminal alkyne functionalities. This reaction is characterized by its high yields, mild reaction conditions (often proceeding at room temperature in aqueous solutions), and remarkable regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is typically catalyzed by a copper(I) source, which can be added directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.

For a hypothetical CuAAC reaction involving this compound, the compound would be reacted with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst. The resulting product would feature a 1,2,3-triazole ring linking the chlorophenyl-thiourea moiety to the alkyne-containing molecule. The versatility of this reaction allows for the incorporation of a wide array of functionalities, depending on the nature of the alkyne partner.

Table 1: Hypothetical CuAAC Reaction Parameters

ParameterDescription
Azide Component This compound
Alkyne Component A terminal alkyne-functionalized molecule
Catalyst Copper(I) source (e.g., CuSO₄/Sodium Ascorbate)
Solvent Typically a mixture of water and an organic solvent (e.g., t-BuOH, THF, DMSO)
Temperature Room temperature
Product 1,4-disubstituted 1,2,3-triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications in biological systems. The reaction relies on the use of a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which readily reacts with an azide without the need for a metal catalyst. The driving force for this reaction is the release of ring strain in the cycloalkyne upon cycloaddition.

In a potential SPAAC reaction, this compound would be mixed with a strained cycloalkyne. The reaction would proceed spontaneously to form a stable triazole adduct. The rate of the SPAAC reaction is highly dependent on the structure and strain of the cycloalkyne used.

Table 2: Common Cycloalkynes Used in SPAAC

Cyclooctyne DerivativeKey Features
DIBO (Dibenzocyclooctynol)High reactivity.
DIFO (Difluorinated cyclooctyne)Increased reaction rate due to electron-withdrawing fluorine groups.
BCN (Bicyclononyne)Good balance of stability and reactivity.

Synthesis of Bioconjugates and Chemical Probes for Research

The ability to attach this compound to biomolecules via click chemistry opens up possibilities for creating bioconjugates and chemical probes. For instance, by reacting it with an alkyne-modified amino acid, peptide, or protein, the thiourea (B124793) moiety could be introduced as a specific label or functional probe. Such bioconjugates could be employed in various research applications, including protein profiling and target identification studies.

Development of Hybrid Molecules Integrating Different Pharmacophores

The concept of creating hybrid molecules involves combining two or more pharmacophores (the active parts of a drug molecule) to create a single molecule with a potentially synergistic or multi-target biological effect. The thiourea functional group is a known pharmacophore present in various biologically active compounds.

Through click chemistry, this compound could be covalently linked to other pharmacophores that have been functionalized with an alkyne group. This strategy allows for the modular synthesis of novel hybrid molecules. For example, a known kinase inhibitor bearing a terminal alkyne could be clicked with this compound to explore potential dual-inhibitory activity or altered pharmacological properties. This approach offers a powerful tool for the rapid generation of diverse molecular architectures for drug discovery programs.

Theoretical Frameworks and Research Hypotheses for 1 3 Azido 4 Chlorophenyl 2 Thiourea

Proposed Mechanisms of Molecular Action

The biological activity of 1-(3-Azido-4-chlorophenyl)-2-thiourea is likely dictated by the interplay of its constituent moieties: the thiourea (B124793) core, the substituted phenyl ring, and the azido (B1232118) group. Based on the known mechanisms of related compounds, several hypotheses for its molecular action can be proposed.

Enzyme Inhibition: A primary proposed mechanism is the inhibition of specific enzymes. Thiourea derivatives are known to act as inhibitors for a wide range of enzymes, including kinases, phenoloxidases, and tyrosinases. nih.govquora.com The thiourea group can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues, leading to competitive or non-competitive inhibition. nih.goviris-biotech.de For instance, phenylthiourea (B91264) is a known inhibitor of phenoloxidase, where it is believed to interact with copper ions in the active site. nih.goviris-biotech.de It is hypothesized that this compound could similarly target and inhibit enzymes crucial for pathological processes.

Covalent Modification via Photoaffinity Labeling: The presence of an aryl azide (B81097) group introduces the potential for a more specific and potent mechanism of action through covalent modification of its biological target. Aryl azides are chemically stable in the dark but can be activated by UV light to form highly reactive nitrene intermediates. nih.govrsc.org This property is extensively used in photoaffinity labeling to identify the binding sites of drugs on proteins. nih.govwikipedia.org It is proposed that after non-covalent binding to its target, this compound could be photoactivated, leading to the formation of a covalent bond with the target protein. This would result in irreversible inhibition and could be a powerful tool for target identification and validation studies.

Disruption of Protein-Protein Interactions: The thiourea scaffold is capable of forming a network of hydrogen bonds, which could be instrumental in disrupting critical protein-protein interactions. By mimicking key interactions at the interface of a protein complex, the compound could prevent the formation of functional protein assemblies necessary for cellular signaling or replication.

Hypotheses Regarding Structure-Function Relationships

The Thiourea Core: The -NH-C(=S)-NH- linkage is central to the molecule's function. The two nitrogen atoms can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This allows for multiple points of interaction with a biological target, enhancing binding affinity and specificity.

The 4-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring is significant. Halogen atoms can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. Furthermore, chlorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to binding affinity. The position of the chlorine at the para-position will also influence the electronic distribution of the entire phenyl ring.

A summary of the hypothesized contributions of each functional group is presented in the table below.

Functional GroupHypothesized Contribution to Biological Activity
Thiourea Core - Hydrogen bond donor and acceptor, crucial for target binding.- Metal chelation in the active sites of metalloenzymes.
4-Chlorophenyl Group - Increased lipophilicity, aiding in membrane permeability.- Potential for halogen bonding, enhancing binding affinity.- Influences electronic properties of the molecule.
3-Azido Group - Contributes to lipophilicity.- Can act as a photoaffinity label for covalent target modification.- Potential for in-vivo reduction to an amino group, altering the molecule's properties.

Theoretical Models for Potential Therapeutic Applications

Based on the proposed mechanisms of action and structure-function relationships, theoretical models for the therapeutic application of this compound can be constructed. These models provide a rationale for investigating the compound in specific disease contexts.

Anticancer Agent: Many thiourea derivatives have demonstrated significant anticancer activity. chemsrc.com Their mechanisms often involve the inhibition of kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and HER-2. nih.gov It is theorized that this compound could act as a kinase inhibitor. The azido group could also be exploited for targeted therapy; for instance, the compound could be designed to accumulate in tumor tissues and then be activated by light to induce localized cell death. The lipophilicity conferred by the chloro and azido groups may enhance its activity against solid tumors. nih.gov

Antimicrobial Agent: Thiourea derivatives have also been explored for their antibacterial and antifungal properties. researchgate.net The proposed mechanisms include the inhibition of essential microbial enzymes or the disruption of cell wall integrity. The specific combination of functional groups in this compound may confer activity against a range of pathogenic microorganisms.

Research Tool for Target Discovery: The presence of the photoactivatable azido group makes this compound a potentially valuable tool for chemical biology research. nih.govwikipedia.org If the compound shows a desirable biological effect in a phenotypic screen, the azido group can be used to covalently label its protein target upon UV irradiation. Subsequent proteomic analysis can then identify the target protein, which is a critical step in drug discovery and understanding disease mechanisms.

Future Research Directions and Emerging Paradigms for 1 3 Azido 4 Chlorophenyl 2 Thiourea

Q & A

Basic: What are the established synthetic routes for 1-(3-Azido-4-chlorophenyl)-2-thiourea, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic addition of 3-azido-4-chloroaniline to a substituted isothiocyanate under anhydrous conditions. For example, analogous thiourea derivatives (e.g., 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea) were prepared by reacting 4-chloroaniline with 2,4-dichlorobenzoyl isothiocyanate in acetone, followed by acidification and recrystallization . Key steps include:

  • Purification: Use mixed solvents (e.g., methanol/dichloromethane) for recrystallization to remove unreacted precursors.
  • Yield Optimization: Maintain stoichiometric ratios and inert atmospheres to suppress azide decomposition.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: 1^1H/13^13C NMR to confirm substitution patterns (e.g., azido and chloro groups). Aromatic protons typically resonate at δ 6.8–7.5 ppm, while thiourea NH appears near δ 9–10 ppm .
    • IR: Stretching vibrations for azide (~2100 cm1^{-1}) and thiourea C=S (~1250 cm1^{-1}) .
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C=S: ~1.68 Å) and intermolecular interactions. The Cambridge Structural Database (CSD) provides comparative data for validation .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • DFT Calibration: Use hybrid functionals (e.g., B3LYP with exact exchange terms) to model electronic structures. Becke’s work demonstrates that inclusion of exact exchange improves thermochemical accuracy (average deviation <3 kcal/mol) .
  • Cross-Validation: Compare computed IR/NMR spectra with experimental data. Adjust basis sets (e.g., 6-311+G(d,p)) for azido group dynamics.
  • Error Analysis: Quantify solvent effects (e.g., PCM models) and thermal corrections in DFT calculations .

Advanced: What strategies are recommended for analyzing the azido group’s thermal stability in this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss at 150–250°C to detect azide decomposition.
  • Kinetic Studies: Use isoconversional methods (e.g., Kissinger) to derive activation energies.
  • Controlled Environments: Perform experiments under nitrogen to prevent oxidative side reactions. Reference analogous thioureas’ thermal profiles for baseline expectations .

Advanced: How does the azido substituent influence intermolecular interactions in crystal structures?

Methodological Answer:

  • SCXRD Analysis: Identify hydrogen bonds (e.g., N–H⋯S) and π-stacking. For example, in similar thioureas, dihedral angles between aromatic rings are <10°, promoting planar packing .
  • CSD Mining: Query the CSD for azido-thiourea derivatives to compare metrics like torsion angles and hydrogen-bond geometries .
  • Energy Frameworks (Mercury Software): Visualize interaction energies to prioritize dominant packing forces .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic or cycloaddition reactions?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess azide participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).
  • Reactivity Indices: Use Fukui functions to identify electrophilic/nucleophilic sites. DFT studies on analogous systems show azido groups enhance electrophilicity at the thiourea sulfur .
  • Transition-State Modeling: Employ QM/MM methods to simulate reaction pathways and activation barriers.

Methodological: How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

  • Protocol Standardization: Document reaction conditions (solvent purity, temperature gradients) meticulously. For example, specifies acetone as the solvent and acidified water for precipitation .
  • Analytical Cross-Checks: Validate purity via HPLC alongside 1^1H NMR.
  • Data Sharing: Deposit crystal structures in the CSD and spectral data in public repositories (e.g., NMRShiftDB) .

Advanced: What strategies address contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Dose-Response Curves: Use Hill slopes to compare potency variations.
  • Cellular vs. Enzymatic Assays: Account for membrane permeability differences (e.g., logP calculations).
  • Statistical Frameworks: Apply multivariate analysis (e.g., PCA) to isolate confounding variables. Reference ’s emphasis on linking data to theoretical frameworks .

Basic: What safety precautions are critical when handling this compound due to the azido group?

Methodological Answer:

  • Explosivity Mitigation: Avoid grinding dry azides; use wet recrystallization.
  • PPE: Wear blast shields and anti-static lab coats.
  • Storage: Keep in diluted solutions (<10% w/v) at 2–8°C. MSDS guidelines for similar azides (e.g., ANTU) recommend fireproof storage .

Advanced: How can researchers integrate this compound into broader studies on thiourea derivatives’ structure-activity relationships (SAR)?

Methodological Answer:

  • SAR Libraries: Synthesize analogs with varied substituents (e.g., replacing azido with nitro) and compare bioactivity.
  • QSAR Modeling: Use Gaussian-type molecular descriptors (e.g., MOPAC) to correlate electronic properties with activity.
  • Crystallographic Trends: Analyze CSD data to identify structural motifs linked to enhanced stability or reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.